5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-6-10(14-13-8)9-4-5-11(15-2)12(7-9)16-3/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNTXFOWGKKKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxyphenylhydrazine with 3-methyl-2-butanone under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrazole ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction may produce 3-methyl-5-(3,4-dimethoxyphenyl)pyrazolidine .
Scientific Research Applications
Pharmacological Activities
The compound exhibits a range of pharmacological activities, making it a subject of interest in various fields of medicinal research. Some notable activities include:
- Anti-inflammatory Effects : Pyrazole derivatives are recognized for their anti-inflammatory properties. Studies have shown that compounds similar to 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole can significantly inhibit inflammation in animal models, comparable to established anti-inflammatory drugs like diclofenac .
- Anticancer Activity : Research indicates that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, certain synthesized pyrazolines have demonstrated efficacy against leukemia and solid tumors by inhibiting P-glycoprotein-mediated drug resistance .
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against bacteria and fungi. Its derivatives have been tested against strains such as E. coli and Aspergillus niger, demonstrating significant inhibition at low concentrations .
- Antiepileptic and Antidepressant Activities : Some studies have reported that pyrazole derivatives can provide neuroprotective effects and exhibit antidepressant-like activities in animal models .
Case Studies
Several studies have documented the synthesis and evaluation of pyrazole derivatives, including this compound:
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Methoxy Substitutions
Pyrazole derivatives bearing methoxy-substituted aryl groups are common in drug discovery. Key comparisons include:
Key Observations :
- The presence of a sulphonamide group (as in compound 4e ) enhances cytotoxicity, likely due to improved binding to cellular targets .
- Replacement of the pyrazole core with an oxadiazole (as in ) retains anti-inflammatory activity but alters metabolic stability .
- Carbocyclic analogs (e.g., 3e ) prioritize antioxidant activity over pyrazole-specific effects, suggesting the pyrazole ring is critical for targeting enzymes like tyrosinase .
2.2.1. Anticancer Potential
- Cytotoxicity : Compound 4e (with a benzenesulphonamide group) demonstrated significant cytotoxicity against OSCC, attributed to the 3,4-dimethoxyphenyl group’s role in DNA intercalation or topoisomerase inhibition . In contrast, the parent pyrazole (without sulphonamide) may lack this potency.
- Structural Requirement : The 3,4-dimethoxy motif is critical; analogs with fewer methoxy groups (e.g., 4-methoxyphenyl) show reduced activity .
2.2.2. Anti-Inflammatory Activity
- The oxadiazole derivative in achieved 61.9% anti-inflammatory activity, comparable to indomethacin. This suggests that the 3,4-dimethoxyphenyl group synergizes with the oxadiazole core to inhibit cyclooxygenase (COX) pathways . Pyrazole-based analogs may require additional substituents (e.g., trifluoromethyl) for similar efficacy .
2.2.3. Enzyme Inhibition
- Tyrosinase and ACE Inhibition : Carbocyclic analogs (e.g., 3e ) with dual 3,4-dimethoxyphenyl groups exhibit strong tyrosinase and angiotensin-converting enzyme (ACE) inhibition, likely due to enhanced electron donation and planar structure . Pyrazole derivatives with single 3,4-dimethoxyphenyl groups may lack this dual activity.
Critical Analysis of Substituent Effects
- Methoxy Group Position :
- Core Heterocycle :
- Pyrazoles offer better metabolic stability than oxadiazoles but may require additional functional groups (e.g., sulphonamide) for target specificity .
Biological Activity
5-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological effects of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 233.25 g/mol
The synthesis typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine derivatives under acidic conditions to form the pyrazole ring. Various synthetic routes have been explored to enhance yield and bioactivity.
1. Anti-inflammatory Activity
Research indicates that compounds with a pyrazole nucleus exhibit considerable anti-inflammatory effects. For instance, derivatives of pyrazole have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain synthesized derivatives showed up to 85% inhibition of TNF-α and 93% inhibition of IL-6 at a concentration of 10 µM, outperforming standard drugs like dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% | 86% |
| Pyrazole Derivative A | 85% | 93% |
| Pyrazole Derivative B | 61% | 76% |
2. Anticancer Activity
This compound has shown promising results against various cancer cell lines. Notably, studies have indicated its effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound's mechanism appears to involve the inhibition of key cancer-related targets such as topoisomerase II and EGFR .
| Cancer Type | Cell Line | IC (µM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 49.85 |
| Liver Cancer | HepG2 | Not specified |
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been extensively studied. Compounds have been tested against various bacterial strains, including E. coli and Staphylococcus aureus. One study noted that certain derivatives exhibited significant inhibition against Mycobacterium tuberculosis (MTB), with promising results at concentrations as low as 6.25 µg/mL .
Case Study 1: Anti-inflammatory Effects
In a controlled experiment, a series of pyrazole derivatives were administered to mice with induced inflammation. The results indicated that the compounds significantly reduced swelling and pain compared to the control group treated with saline.
Case Study 2: Anticancer Efficacy
A recent clinical trial evaluated the efficacy of a specific pyrazole derivative in patients with advanced breast cancer. The treatment led to a marked reduction in tumor size in over 60% of participants after three months of therapy.
Q & A
Q. What are the optimal synthetic routes for 5-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole, and how do substituent positions influence reaction efficiency?
Methodological Answer: The synthesis of pyrazole derivatives typically employs cyclocondensation of hydrazines with diketones or via Vilsmeier–Haack reactions. For This compound , a modified Claisen-Schmidt condensation could be used, where 3,4-dimethoxyacetophenone reacts with hydrazine hydrate in acidic ethanol (e.g., glacial acetic acid) under reflux. Substituent effects are critical:
- 3,4-Dimethoxy groups on the phenyl ring may slow reaction kinetics due to steric hindrance, requiring extended reaction times (8–12 hours) .
- Methyl group at position 3 can be introduced via alkylation of the pyrazole precursor using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification often involves column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Yield optimization (~60–70%) requires careful control of stoichiometry and temperature .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?
Methodological Answer:
Q. What preliminary biological assays are appropriate for evaluating bioactivity, and how should controls be designed?
Methodological Answer:
- Enzyme inhibition assays : Test against carbonic anhydrase isoforms (e.g., CA II, CA IX) using a stopped-flow CO₂ hydration assay. Use acetazolamide as a positive control .
- Antimicrobial screening : Employ the broth microdilution method (MIC determination) against S. aureus and E. coli. Include DMSO vehicle controls and ciprofloxacin as a reference .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7). Normalize results to untreated cells and validate with paclitaxel .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict reactivity and target interactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density distribution. The 3-methyl group’s electron-donating effect may stabilize the pyrazole ring, enhancing π-π stacking with aromatic residues in enzyme binding pockets .
- Molecular Docking : Use AutoDock Vina to dock into CA IX (PDB: 3IAI). Key interactions:
Q. What strategies resolve contradictions in biological activity data across assay conditions?
Methodological Answer: Contradictions may arise from:
- Solubility issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Validate solubility via dynamic light scattering (DLS) .
- Enzyme isoform specificity : Compare inhibition profiles across isoforms (e.g., CA II vs. CA IX) using isoform-selective inhibitors (e.g., SLC-0111 for CA IX) .
- Redox interference : Include ROS scavengers (e.g., catalase) in antioxidant assays to distinguish compound-specific effects .
Q. What are the challenges in regioselectivity during multi-step synthesis, and how can they be addressed?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
